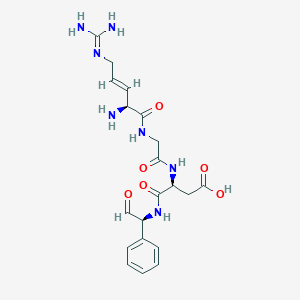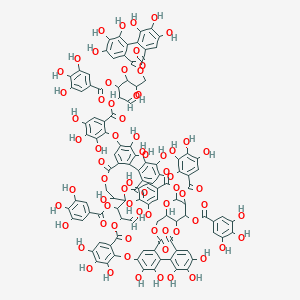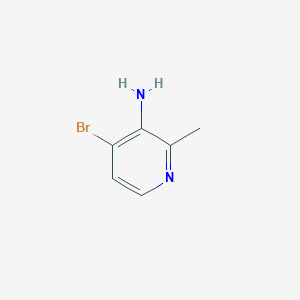
4-Bromo-2-méthylpyridin-3-amine
Vue d'ensemble
Description
4-Bromo-2-methylpyridin-3-amine is a brominated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and chemical synthesis. While the provided papers do not directly discuss 4-Bromo-2-methylpyridin-3-amine, they do provide insights into the chemistry of related bromopyridines and their reactivity, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-methylpyridin-3-amine.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves halogenation, amination, and other transformations of pyridine precursors. For example, the synthesis of 2-Amino-6-bromopyridine was achieved through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines involved the action of ammonia on bromopyridines . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylpyridin-3-amine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For instance, the structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was determined by X-ray crystallographic analysis, revealing hydrogen bonding and short contacts that influence the crystal packing . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of 4-Bromo-2-methylpyridin-3-amine.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of the bromine atoms in brominated pyridines towards nucleophiles was explored, showing that small nucleophiles replace the methylsulfonyl group, while bulky nucleophiles replace the bromine atom at the 2 position . Additionally, the self-condensation of 4-bromopyridine was studied, leading to the synthesis of a conjugated polymer . These studies suggest that 4-Bromo-2-methylpyridin-3-amine could also participate in nucleophilic substitution reactions and polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure. For example, the water solubility of poly(4-bromopyridine) synthesized from 4-bromopyridine indicates that the bromopyridine unit can impart solubility characteristics to polymers . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of the bromine substituent in determining the reactivity and utility of these compounds . These properties are likely to be relevant for 4-Bromo-2-methylpyridin-3-amine as well, affecting its behavior in chemical syntheses and potential applications.
Applications De Recherche Scientifique
4-Bromo-2-méthylpyridin-3-amine : Analyse complète des applications de recherche scientifique
Intermédiaire de synthèse organique : Le this compound sert de matière première et d’intermédiaire crucial dans la synthèse organique. Il est utilisé dans la construction de structures moléculaires complexes en raison de sa réactivité et de sa capacité à former diverses liaisons avec d’autres molécules organiques.
Recherche agrochimique : Ce composé trouve des applications dans le domaine agrochimique, où il est utilisé pour développer de nouveaux pesticides et herbicides. Ses groupes brome et amine sont particulièrement utiles pour créer des composés qui peuvent interagir avec une large gamme de cibles biologiques.
Développement pharmaceutique : En recherche pharmaceutique, le this compound est utilisé pour créer de nouveaux candidats médicaments. Ses propriétés structurelles en font un échafaudage précieux pour la chimie médicinale, aidant à la synthèse de molécules ayant des effets thérapeutiques potentiels.
Domaine des colorants : La structure unique du composé lui permet d’être utilisé dans l’industrie des colorants, contribuant à la synthèse de nouveaux colorants et pigments ayant des propriétés spécifiques pour diverses applications.
Synthèse de ligands : Il agit comme un ligand en chimie de coordination, formant des complexes avec des métaux qui peuvent être utilisés en catalyse ou en science des matériaux.
Réactions de couplage croisé de Suzuki : Le composé est utilisé dans les réactions de couplage croisé de Suzuki, un type de réaction de couplage croisé catalysée par le palladium largement utilisée pour former des liaisons carbone-carbone en chimie organique.
Chaque application mentionnée tire parti de la structure chimique unique du this compound, démontrant sa polyvalence et son importance dans la recherche scientifique dans de multiples domaines .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.
Biochemical Pathways
Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.
Propriétés
IUPAC Name |
4-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELOTUWTIKRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560030 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126325-48-2 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




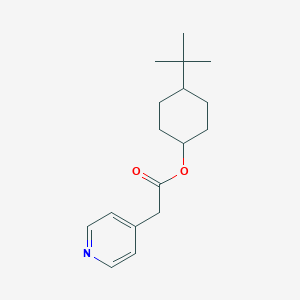
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
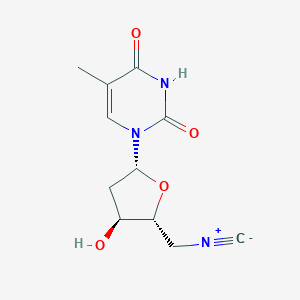

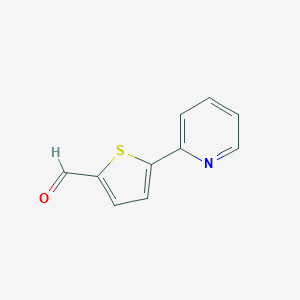

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)


